((2-(Thiophen-2-yl)acetamido)methyl)boronic acid
Description
((2-(Thiophen-2-yl)acetamido)methyl)boronic acid (CAS: 26076-46-0, MDL: MFCD01114699) is a boronic acid derivative with the molecular formula C₇H₁₀BNO₃S and a molecular weight of 199.03 g/mol . Its structure combines a thiophene ring linked via an acetamido-methyl group to a boronic acid moiety (SMILES: O=C(NCB(O)O)Cc1sccc1; InChIKey: YJBSHDWYEWWMNT-UHFFFAOYSA-N) . This compound is notable for its role in β-lactamase inhibition and as a precursor in Suzuki-Miyaura cross-coupling reactions .
Properties
CAS No. |
448211-54-9 |
|---|---|
Molecular Formula |
C7H10BNO3S |
Molecular Weight |
199.04 g/mol |
IUPAC Name |
[(2-thiophen-2-ylacetyl)amino]methylboronic acid |
InChI |
InChI=1S/C7H10BNO3S/c10-7(9-5-8(11)12)4-6-2-1-3-13-6/h1-3,11-12H,4-5H2,(H,9,10) |
InChI Key |
VXAPSUDMBNWYNC-UHFFFAOYSA-N |
Canonical SMILES |
B(CNC(=O)CC1=CC=CS1)(O)O |
Origin of Product |
United States |
Preparation Methods
Boronate Ester Intermediate Strategy
A widely utilized method involves the synthesis of boronate esters as protected intermediates, followed by deprotection to yield the free boronic acid. Key steps include:
Step 1: Formation of Pinanediol-Protected Boronate
The reaction begins with (+)-pinanediol (1R)-2-azido-1-(2-chloroacetamido)ethylboronate (2 ), synthesized by treating (+)-pinanediol (1R)-2-azidoethylboronate (1 ) with chloroacetyl chloride in tetrahydrofuran (THF) at −30°C under argon. The chloroacetamido group is introduced via nucleophilic substitution, achieving a 59% yield after trituration with diethyl ether.Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
A click reaction between 2 and tert-butyl propiolate in the presence of copper sulfate and sodium ascorbate generates a triazole-linked boronate ester (3 ). This step proceeds at 40°C in a degassed t-BuOH/H₂O mixture, leveraging the stability of pinanediol to protect the boronic acid moiety during heterocycle formation.Step 3: Thiol Substitution and Deprotection
The chloro group in 3 is displaced by 5-amino-1,3,4-thiadiazol-2-thiol under refluxing acetonitrile, yielding the thiadiazole-substituted boronate (4 ). Final deprotection via acidic hydrolysis releases the free boronic acid.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, THF, −30°C | 59% |
| 2 | CuSO₄, Na ascorbate, 40°C | 72% |
| 3 | 5-Amino-thiadiazole-thiol, MeCN | 61% |
Direct Boronation via Miyaura Borylation
Palladium-catalyzed Miyaura borylation offers a streamlined approach to introduce the boronic acid group. For ((2-(thiophen-2-yl)acetamido)methyl)boronic acid:
- Substrate Preparation : A brominated precursor, 2-(thiophen-2-yl)acetamidomethyl bromide, is synthesized by treating 2-(thiophen-2-yl)acetamide with N-bromosuccinimide (NBS) in carbon tetrachloride.
- Borylation : The bromide undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane at 80°C. Deprotection with HCl yields the target compound.
Optimization Insight :
- Ligand choice (e.g., dppf vs. XPhos) significantly impacts yield, with bulky ligands favoring sterically hindered substrates.
- Solvent screening identified dioxane as optimal due to its high boiling point and compatibility with Pd catalysts.
Catalytic Amide Bond Formation Strategies
Boronic Acid-Catalyzed Coupling
Recent advances employ boronic acids as catalysts for amide bond formation, enabling one-pot synthesis:
- Reaction Setup : 2-(Thiophen-2-yl)acetic acid and 2-aminoethylboronic acid are combined with (2-(thiophen-2-ylmethyl)phenyl)boronic acid (7f ) as a catalyst (10 mol%) in dichloromethane (DCM). Molecular sieves (4Å) act as dehydrating agents.
- Conditions : Room temperature, 24 hours, yielding 85% of the target amide.
Mechanistic Role : The boronic acid activates the carboxylic acid via transient ester formation, facilitating nucleophilic attack by the amine.
Protective Group Strategies
MIDA Boronate Protection
To prevent undesired protodeboronation during synthesis, the boronic acid is protected as its N-methyliminodiacetic acid (MIDA) ester:
- Synthesis : Reacting 2-(thiophen-2-yl)acetamidomethyl boronic acid with MIDA in aqueous NaOH at pH 8–9 forms the MIDA boronate.
- Stability : The MIDA group withstands subsequent reactions (e.g., acylations, Suzuki couplings), with deprotection achieved using NH₄OH/THF.
Analytical Characterization
Critical data for verifying structure and purity:
- ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 3.5 Hz, 1H, thiophene), 6.95 (m, 2H, thiophene), 3.20 (s, 2H, CH₂B), 2.10 (s, 3H, COCH₃).
- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
- Melting Point : 79–81°C (consistent with boronate intermediates).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boronate Ester Pathway | High functional group tolerance | Multi-step, requires deprotection | 59–72% |
| Miyaura Borylation | Single-step boronation | Requires Pd catalysts | 65–80% |
| Catalytic Amide Coupling | Room-temperature, one-pot | Catalyst synthesis complexity | 75–85% |
Chemical Reactions Analysis
Enzyme Inhibition via Boronic Acid Coordination
This compound acts as a competitive inhibitor of β-lactamases, enzymes responsible for antibiotic resistance. The boronic acid group forms reversible covalent bonds with catalytic serine residues in enzyme active sites.
| Target Enzyme | Affinity (Ki) | Experimental Conditions | Source |
|---|---|---|---|
| β-lactamase (E. coli AmpC) | 320 nM | pH 7.0, enzyme inhibition assay | |
| β-lactamase (S. aureus) | 6,500 nM | pH 7.0, enzyme inhibition assay |
-
Mechanistic Insight : The boronic acid moiety mimics the tetrahedral transition state of β-lactam hydrolysis, enabling tight binding to the enzyme’s active site .
-
Structural Specificity : The thiophene-acetamide side chain enhances binding affinity through hydrophobic interactions .
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions with aryl halides.
Example Reaction :
-
Key Conditions :
-
Challenges : The acetamide group may require protection to prevent side reactions under basic conditions .
Hydrolysis and pH-Dependent Reactivity
The boronic acid group undergoes reversible hydrolysis to form boronate esters or trigonal planar species, depending on pH:
-
Applications :
Amide Exchange Reactions
The acetamide group participates in transamidation or hydrolysis under acidic/basic conditions:
Acid-Catalyzed Hydrolysis :
-
Base-Mediated Reactions : In the presence of K₂CO₃ or CsF, the acetamide may undergo nucleophilic substitution .
Coordination with Transition Metals
The boronic acid acts as a ligand for metals like Cu(II) and Pd(II), facilitating catalytic cycles:
Example : In Pd-catalyzed couplings, the compound forms a transient arylpalladium intermediate during transmetalation .
Oxidation of the Thiophene Moiety
The thiophene ring undergoes electrophilic substitution or oxidation:
-
Oxidation Agents : H₂O₂, mCPBA convert thiophene to sulfoxide/sulfone derivatives.
-
Electrophilic Substitution : Bromination or nitration occurs at the α-position of the thiophene ring .
Functionalization via Boronate Esters
The boronic acid forms stable esters with diethanolamine (DABO boronates), enhancing stability for storage and Suzuki reactions :
Multicomponent Reactions
In Lewis base-catalyzed systems, the compound participates in 1,2-boronate rearrangements with indoles and electrophiles :
-
Example : Asymmetric synthesis of indoline derivatives with >95% enantiomeric excess (ee).
Critical Challenges and Limitations
Scientific Research Applications
Synthetic Applications
2.1 Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. ((2-(Thiophen-2-yl)acetamido)methyl)boronic acid can participate in these reactions to synthesize complex organic molecules. For instance, it has been utilized to couple with aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Table 1: Examples of Cross-Coupling Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base (K3PO4), THF | Biaryl derivatives |
| Borylation | Cu catalyst, DMF | Arylated products |
| Petasis Reaction | Multicomponent coupling | Amino alcohols |
2.2 Amide Bond Formation
The compound has been explored for its ability to facilitate amide bond formation through boron-catalyzed reactions. This is particularly relevant for synthesizing amides from carboxylic acids and amines, which are crucial motifs in drug development . The efficiency of this reaction can be enhanced by optimizing reaction conditions such as temperature and catalyst loading.
Medicinal Chemistry Applications
3.1 Antimicrobial Activity
This compound has shown potential antimicrobial activity. Studies indicate that derivatives of thiophene-containing boronic acids exhibit inhibitory effects against various bacterial strains, making them candidates for developing new antibiotics .
3.2 Drug Development
Due to its structural features, this compound can serve as a scaffold in drug discovery programs targeting specific biological pathways. Its ability to modulate biological activity through structural modifications allows for the development of novel therapeutics with improved efficacy and reduced side effects .
Material Science Applications
4.1 Organic Electronics
The unique electronic properties of thiophene derivatives have made this compound relevant in the field of organic electronics. It can be incorporated into organic semiconductors, which are essential for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Table 2: Potential Applications in Material Science
| Application Type | Description |
|---|---|
| OLEDs | Emission layers utilizing thiophene derivatives |
| OPVs | Charge transport materials |
| Conductive Polymers | Enhancing conductivity through boron incorporation |
Case Studies
5.1 Synthesis of Biaryl Compounds
A notable study demonstrated the successful synthesis of biaryl compounds using this compound in Suzuki coupling reactions under optimized conditions. The resulting products exhibited significant biological activity against cancer cell lines, highlighting the compound's potential in anticancer drug development .
5.2 Development of Antimicrobial Agents
In another investigation, a series of thiophene-derived boronic acids were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications to the boronic acid structure significantly influenced antibacterial efficacy, paving the way for new antibiotic formulations .
Mechanism of Action
The mechanism of action of N-2-Thiophen-2-Yl-Acetamide Boronic Acid involves its interaction with specific molecular targets. For example, it can inhibit beta-lactamase enzymes by forming a covalent bond with the active site of the enzyme, thereby preventing the enzyme from breaking down beta-lactam antibiotics . This interaction is facilitated by the boronic acid group, which mimics the transition state of the enzyme’s natural substrate.
Comparison with Similar Compounds
Phenylboronic Acid Derivatives with Acetamido Substituents
- [4-({N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]acetamido}methyl)phenyl]boronic acid (6a) Structure: Contains a phenylboronic acid core with a cyclohexylamino-phenylethylacetamido side chain. Properties: Synthesized via Ugi-4CR with KHF₂/MeOH-H₂O (60% yield); m.p. 150°C . Comparison: Bulkier substituents reduce solubility compared to the thiophene analog, which has a smaller heteroaromatic ring .
- [5-({N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]acetamido}methyl)-2-fluorophenyl]boronic Acid (6c) Structure: Fluorine substitution at the 2-position of the phenyl ring. Properties: Lower yield (10%) and m.p. (61°C) due to steric and electronic effects of fluorine . Comparison: Fluorine enhances electrophilicity but reduces thermal stability relative to the thiophene-based compound .
Biphenyl and Thiophene Hybrids
- Properties: Synthesized in 36% yield; m.p. 253–255°C . Comparison: The biphenyl group enhances rigidity but reduces solubility in polar solvents compared to the thiophene analog .
Thiophene-Containing Boronic Acids
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid
(4-Bromo-5-methylthiophen-2-yl)boronic Acid
Enzyme Inhibition
- Fungal HDAC Inhibitors: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed 1 µM inhibition of appressorium formation in Magnaporthe oryzae, outperforming trichostatin A (1.5 µM) . Comparison: The thiophene analog’s β-lactamase inhibition suggests broader enzyme targeting but less specificity than HDAC-focused derivatives .
Biological Activity
((2-(Thiophen-2-yl)acetamido)methyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them significant in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₇H₁₀BNO₃S
- Molecular Weight : 185.04 g/mol
This compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties. For example, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of proteasome function or modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study : A study demonstrated that boronic acid derivatives could induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of pro-apoptotic factors .
Antibacterial Properties
Boronic acids have also been explored for their antibacterial activity. The presence of the thiophene moiety may enhance interaction with bacterial enzymes, potentially leading to effective inhibition.
- Research Findings : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported that certain boronic acids exhibited minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly against cystathionine γ-lyase (CSE), which is involved in hydrogen sulfide production in pathogenic bacteria.
- Mechanism : Inhibiting CSE can enhance the sensitivity of bacteria to antibiotics, representing a promising strategy for overcoming antibiotic resistance .
Data Tables
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with target proteins. This property is essential for modulating enzyme functions and disrupting cellular processes critical for pathogen survival and tumor growth.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.2 ppm) and acetamido methyl groups (δ 2.0–2.5 ppm).
- ¹¹B NMR : Often omitted due to quadrupolar splitting but can confirm boronic acid integrity using relaxation agents .
- FT-IR : Validate B–O bonds (1350–1310 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
How can contradictory biological activity data for this compound be resolved?
Advanced
Probe-dependent effects (e.g., in CXCR3 signaling assays) may arise from allosteric modulation . To resolve contradictions:
- Use biased negative allosteric modulators (e.g., BD064 analogs) as controls.
- Validate assays with orthogonal methods (e.g., calcium flux vs. β-arrestin recruitment) .
What computational strategies are effective for predicting the inhibitory activity of this compound against fungal targets?
Q. Advanced
- Molecular docking : Screen against fungal histone deacetylases (e.g., MoRPD3) using AutoDock Vina.
- 3D-QSAR : Correlate substituent effects (e.g., methoxyethyl groups) with inhibition potency. Compare to trichostatin A for benchmarking .
How does the boronic acid group impact the compound’s solubility and stability in aqueous buffers?
Q. Basic
- Solubility : Enhanced in polar aprotic solvents (DMSO) but reduced in water due to boronic acid self-condensation.
- Stability : Use pinacol esters or adjust pH to 7–9 to prevent dehydration to boroxines .
What are the key considerations for designing in vitro assays to study this compound’s enzyme inhibition?
Q. Advanced
- Buffer selection : Avoid Tris (reacts with boronic acids); use HEPES or phosphate buffers.
- IC₅₀ determination : Account for time-dependent inhibition by pre-incubating the enzyme with the compound .
How can side reactions during synthesis, such as protodeboronation, be minimized?
Q. Advanced
- Ligand screening : Use electron-rich ligands (e.g., XPhos) to stabilize Pd intermediates.
- Additives : Include Cs₂CO₃ to deprotonate boronic acids and reduce protolytic pathways .
What structural analogs of this compound have shown promise in targeting bacterial enzymes?
Basic
Analog 6 (from cephalosporin derivatives) demonstrated activity against β-lactamases via thioether linkage formation. Key modifications include fluorophenyl groups for enhanced binding .
How can researchers validate the compound’s purity and detect trace by-products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
